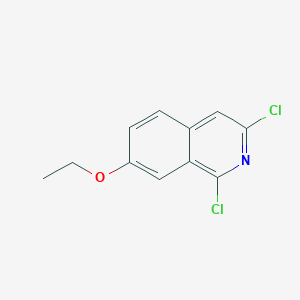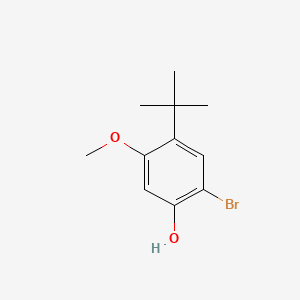
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluoro and iodo substituents. The final step involves esterification to form the ethyl propanoate group.
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the fluoro and iodo groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using reagents like Selectfluor, while iodination can be carried out using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid.
Reduction: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanol.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate can be compared with other indole derivatives:
Ethyl 3-(4-Fluoro-3-indolyl)propanoate: Lacks the iodo group, which may affect its biological activity.
Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluoro group, leading to different binding properties.
Ethyl 3-(4-Chloro-5-iodo-3-indolyl)propanoate: The chloro group can alter the compound’s reactivity and biological effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H13FINO2 |
|---|---|
Poids moléculaire |
361.15 g/mol |
Nom IUPAC |
ethyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(15)13(14)12(8)10/h4-5,7,16H,2-3,6H2,1H3 |
Clé InChI |
GSAPJFZAVNMGNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)









![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)



